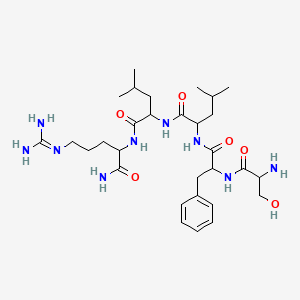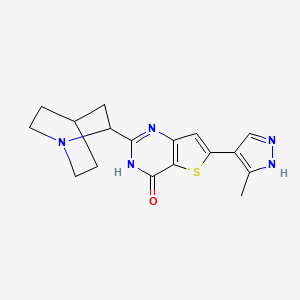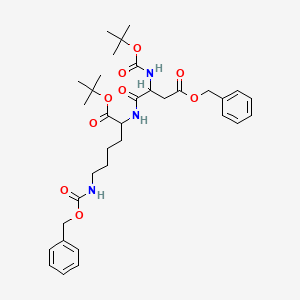
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide is a complex organic compound with the molecular formula C42H81NO3 and a molecular weight of 648.09700 g/mol . This compound is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling and maintaining the skin barrier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide typically involves the condensation of a sphingosine base with a fatty acid. The reaction is usually carried out under mild conditions to prevent the degradation of the sensitive functional groups. Common reagents include sphingosine, fatty acids, and coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid chemistry and membrane dynamics.
Biology: Investigated for its role in cellular signaling pathways and apoptosis.
Medicine: Explored for its potential therapeutic effects in skin disorders and neurodegenerative diseases.
Industry: Utilized in the formulation of skincare products and cosmetics due to its moisturizing properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes and receptors involved in cell growth, differentiation, and apoptosis. The compound’s hydroxyl groups and double bonds play a crucial role in its binding affinity and specificity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide: Another ceramide with a shorter fatty acid chain.
N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide: A ceramide with a different fatty acid composition.
Ceramide (d181/241(15Z)): A ceramide with a similar structure but different double bond position.
Uniqueness
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide is unique due to its specific fatty acid composition and double bond position, which confer distinct physical and chemical properties. These unique features make it particularly useful in studying lipid interactions and developing specialized skincare formulations .
Propiedades
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBNBBOSZJDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
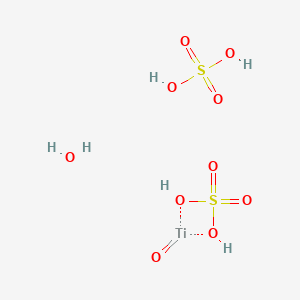
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)
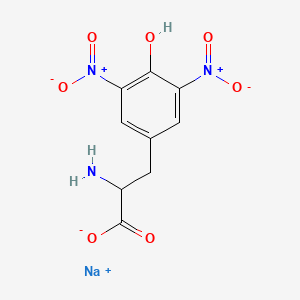
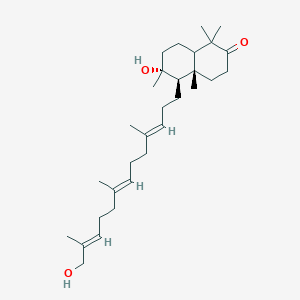

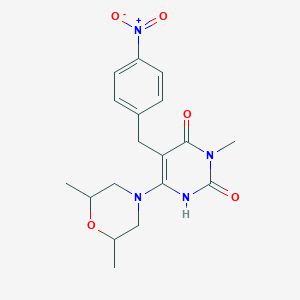
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
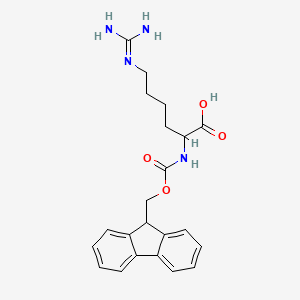
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)
